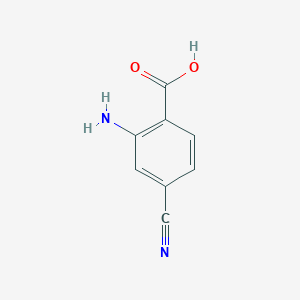
N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3-(4-fluorophenyl)-N-(furan-2-ylmethyl)-1-methyl-1H-pyrazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3-(4-fluorophenyl)-N-(furan-2-ylmethyl)-1-methyl-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C24H24FN5O2 and its molecular weight is 433.487. The purity is usually 95%.
BenchChem offers high-quality N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3-(4-fluorophenyl)-N-(furan-2-ylmethyl)-1-methyl-1H-pyrazole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3-(4-fluorophenyl)-N-(furan-2-ylmethyl)-1-methyl-1H-pyrazole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Characterization
The synthesis and characterization of complex pyrazole derivatives, including compounds with cyclopropyl, methyl, fluorophenyl, and furan-2-ylmethyl groups, are crucial for understanding their potential applications in scientific research. These compounds are often synthesized to explore their structural and electronic properties, which can be crucial for their activity as ligands in various biochemical pathways or as lead compounds in drug discovery. For instance, the synthesis of such compounds involves intricate chemical reactions that allow for the introduction of specific functional groups, enabling further exploration of their chemical behavior and interaction with biological systems (McLaughlin et al., 2016).
Metabolism and Stability Studies
Understanding the metabolism and stability of pyrazole derivatives under various conditions is essential for assessing their viability as research chemicals or therapeutic agents. Studies on the in vitro metabolism using human liver microsomes can provide insights into their biotransformation, identifying potential metabolites and understanding their stability under physiological conditions. Additionally, assessing their thermal stability, especially for compounds administered by smoking, is crucial for evaluating the integrity of the compound under application-specific conditions (Franz et al., 2017).
Potential Antiproliferative Activities
The exploration of novel pyrazole derivatives for antiproliferative activities against various cancer cell lines is a significant area of research. By synthesizing and testing different derivatives, researchers can identify compounds with promising cytotoxic activities against specific types of cancer cells. This approach is fundamental in the search for new anticancer agents, with the structure-activity relationship studies providing insights into the molecular features necessary for optimal activity (Hassan et al., 2014).
Heteroaromatic Carboxamide Fungicides
The synthesis of positional isomers of aromatic heterocyclic carboxamides, including pyrazole derivatives, and their examination for fungicidal activity represents another application area. These studies not only contribute to the development of new fungicides but also enhance our understanding of how structural variations influence biological activity. The docking studies with enzyme models can provide insights into the mode of action at the molecular level, offering valuable information for designing compounds with improved efficacy and specificity (Banba et al., 2013).
Propriétés
IUPAC Name |
N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]-5-(4-fluorophenyl)-N-(furan-2-ylmethyl)-2-methylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24FN5O2/c1-28-22(17-5-6-17)12-19(26-28)14-30(15-20-4-3-11-32-20)24(31)23-13-21(27-29(23)2)16-7-9-18(25)10-8-16/h3-4,7-13,17H,5-6,14-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWAQTFFZXNWHEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)CN(CC2=CC=CO2)C(=O)C3=CC(=NN3C)C4=CC=C(C=C4)F)C5CC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3-(4-fluorophenyl)-N-(furan-2-ylmethyl)-1-methyl-1H-pyrazole-5-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

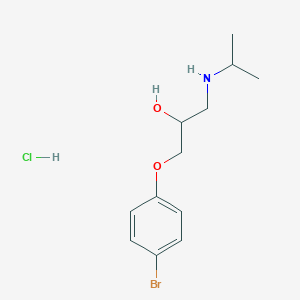
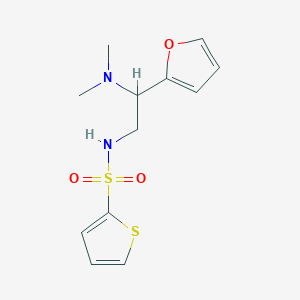
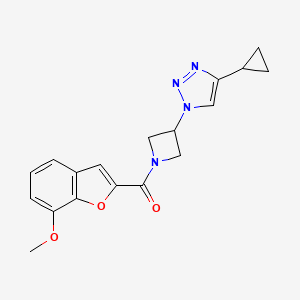

![2-ethyl-1-[3-(3-methylphenoxy)propyl]-1H-1,3-benzodiazole](/img/structure/B2778221.png)
![N-[2-(3-Methylphenoxy)cyclohexyl]prop-2-enamide](/img/structure/B2778222.png)
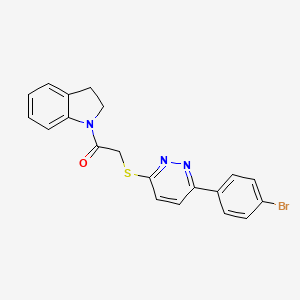
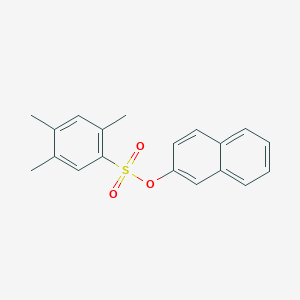
![2,2,2-trifluoro-N-[(1-phenylpyrazol-3-yl)carbamoyl]acetamide](/img/structure/B2778226.png)


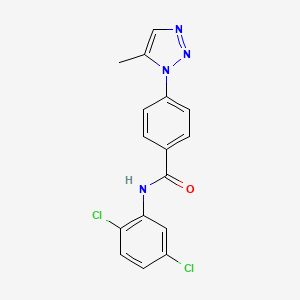
![1H-pyrazole-4,5-dione 4-[N-(3-chlorophenyl)hydrazone]](/img/structure/B2778234.png)
